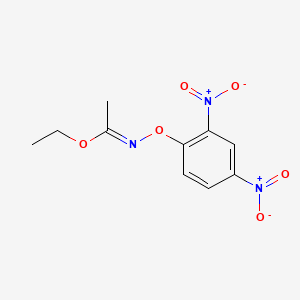
Ethyl N-(2,4-dinitrophenoxy)acetimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanimidate group attached to a 2,4-dinitrophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2,4-dinitrophenoxy)acetimidate typically involves the reaction of ethyl ethanimidate with 2,4-dinitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where the ethanimidate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenoxy derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemical Characteristics
- Molecular Formula : C10H11N3O6
- Molecular Weight : 269.213 g/mol
- CAS Number : 54322-32-6
- IUPAC Name : Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate
Organic Synthesis
Ethyl N-(2,4-dinitrophenoxy)acetimidate serves as a versatile reagent in organic synthesis. Its structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The presence of nitro groups enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions. This is particularly useful in synthesizing complex organic molecules.
- Formation of Imidates : It can be used to create imidates that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceuticals
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pharmaceutical compounds. The compound acted as a precursor for the formation of biologically active molecules through a series of nucleophilic addition reactions .
Biochemical Studies
The compound is also employed in biochemical research to understand the effects of nitro groups on biological systems. Its application includes:
- Investigating Enzyme Inhibition : this compound has been used to study how nitro-substituted compounds interact with enzymes and inhibit their activity. This is crucial for developing new drugs targeting specific enzymes involved in disease processes .
- Antibody Interaction Studies : Research has shown that this compound can be used to explore the mechanisms by which antibodies inhibit enzyme activity by complexing with haptens located near active sites .
Industrial Chemistry
In industrial applications, this compound finds use in the production of specialty chemicals and intermediates. Its ability to undergo various chemical transformations makes it valuable for:
- Production of Dyes and Pigments : The compound's reactivity allows it to be utilized in synthesizing dyes that require specific functional groups for color properties.
- Agrochemical Development : It is involved in creating herbicides and pesticides due to its effective interaction with biological targets.
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Organic Synthesis | Used as a reagent for nucleophilic substitutions and imidate formation | Synthesis of novel pharmaceuticals |
| Biochemical Studies | Investigates enzyme inhibition and antibody interactions | Studies on antibody-enzyme complexing |
| Industrial Chemistry | Production of dyes, pigments, herbicides, and pesticides | Development of agrochemicals |
作用機序
The mechanism of action of Ethyl N-(2,4-dinitrophenoxy)acetimidate involves its interaction with specific molecular targets. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components. The pathways involved can include enzymatic reactions and binding to specific receptors or proteins.
類似化合物との比較
Similar Compounds
2-(2,4-Dinitrophenoxy)ethanol: A related compound with similar structural features.
Ethyl 2-(2,4-dinitrophenoxy)acetate: Another compound with a similar dinitrophenoxy group.
Uniqueness
Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate is unique due to its ethanimidate group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
54322-32-6 |
|---|---|
分子式 |
C10H11N3O6 |
分子量 |
269.21 g/mol |
IUPAC名 |
ethyl (1Z)-N-(2,4-dinitrophenoxy)ethanimidate |
InChI |
InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7- |
InChIキー |
UVBZLMGBNXCYNA-XFFZJAGNSA-N |
SMILES |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
異性体SMILES |
CCO/C(=N\OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
正規SMILES |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















